molecular formula C14H12Cl3N B14177009 4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline CAS No. 22609-26-3

4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline

Cat. No.: B14177009
CAS No.: 22609-26-3
M. Wt: 300.6 g/mol
InChI Key: VRVQDEVDUKXNEE-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline typically involves the reaction of 2,8-dimethylquinoline with 3,3-dichloroprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or dichloropropenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinoline
  • 4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)oxyphenol

Uniqueness

4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-2,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dichloropropenyl group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

22609-26-3

Molecular Formula

C14H12Cl3N

Molecular Weight

300.6 g/mol

IUPAC Name

4-chloro-3-(3,3-dichloroprop-2-enyl)-2,8-dimethylquinoline

InChI

InChI=1S/C14H12Cl3N/c1-8-4-3-5-11-13(17)10(6-7-12(15)16)9(2)18-14(8)11/h3-5,7H,6H2,1-2H3

InChI Key

VRVQDEVDUKXNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)CC=C(Cl)Cl)Cl

Origin of Product

United States

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